2-(3-Hydroxy-4-nitrophenyl)acetic acid
Overview
Description
2-(3-Hydroxy-4-nitrophenyl)acetic acid: is an organic compound that belongs to the class of nitrophenols It consists of a benzene ring bearing both a hydroxyl group and a nitro group on different carbon atoms, along with an acetic acid moiety
Mechanism of Action
Target of Action
It has been found to interact with theIg heavy chain V-I region and the Ig gamma-1 chain C region in humans . These are components of the immune system, suggesting a potential role in immune response modulation .
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
It has been suggested that the compound enhances the ice-nucleation activity ofXanthomonas campestris , a bacterium used in cloud seeding for artificial rainmaking. This suggests a potential application in environmental biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxy-4-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxyphenylacetic acid using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid under light irradiation .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxy-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-(3-Amino-4-hydroxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
2-(3-Hydroxy-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 2-(4-Hydroxy-3-nitrophenyl)acetic acid
- p-Nitrophenylacetic acid
Comparison: 2-(3-Hydroxy-4-nitrophenyl)acetic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This positioning influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-hydroxy-4-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXXSPSICUYRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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